molecular formula C10H11NO2 B14775129 Methyl 3-methyl-5-vinylpicolinate CAS No. 1360952-36-8

Methyl 3-methyl-5-vinylpicolinate

Cat. No.: B14775129
CAS No.: 1360952-36-8
M. Wt: 177.20 g/mol
InChI Key: PNYLQKFZBXJSCK-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-vinylpicolinate is an organic compound with the molecular formula C10H11NO2 It is a derivative of picolinic acid, featuring a vinyl group at the 5-position and a methyl ester at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-5-vinylpicolinate typically involves the esterification of 3-methyl-5-vinylpicolinic acid. One common method is the reaction of 3-methyl-5-vinylpicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows: [ \text{3-methyl-5-vinylpicolinic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-5-vinylpicolinate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: 3-methyl-5-vinylpicolinic acid or 3-methyl-5-formylpicolinate.

    Reduction: 3-methyl-5-vinylpicolinyl alcohol.

    Substitution: Various substituted picolinates depending on the substituent used.

Scientific Research Applications

Methyl 3-methyl-5-vinylpicolinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-vinylpicolinate is primarily related to its ability to interact with biological targets through its functional groups. The vinyl group can participate in electrophilic addition reactions, while the ester group can undergo hydrolysis to release the active picolinic acid derivative. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

    Methyl 3-methylpicolinate: Lacks the vinyl group, making it less reactive in certain chemical reactions.

    Methyl 5-vinylpicolinate: Lacks the methyl group at the 3-position, altering its steric and electronic properties.

    Ethyl 3-methyl-5-vinylpicolinate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.

Uniqueness: Methyl 3-methyl-5-vinylpicolinate is unique due to the presence of both the vinyl and methyl ester groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

1360952-36-8

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

methyl 5-ethenyl-3-methylpyridine-2-carboxylate

InChI

InChI=1S/C10H11NO2/c1-4-8-5-7(2)9(11-6-8)10(12)13-3/h4-6H,1H2,2-3H3

InChI Key

PNYLQKFZBXJSCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(=O)OC)C=C

Origin of Product

United States

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